molecular formula C32H37Cl3O12 B15295648 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III CAS No. 114915-19-4

7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III

Cat. No.: B15295648
CAS No.: 114915-19-4
M. Wt: 720.0 g/mol
InChI Key: OPWQSSWMTQJNMY-VXUMUFIHSA-N
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Description

7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is a derivative of baccatin III, a naturally occurring diterpenoid found in the yew tree. This compound is an important intermediate in the synthesis of paclitaxel, a widely used anticancer drug. The addition of the trichloroethyloxycarbonyl group enhances its chemical stability and facilitates further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III typically involves the protection of the hydroxyl groups of 10-deacetylbaccatin III with trichloroethyloxycarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further use in pharmaceutical synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products

The major products formed from these reactions include various derivatives of 10-deacetylbaccatin III with modified functional groups, which can be further used in the synthesis of paclitaxel and other related compounds .

Scientific Research Applications

7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new anticancer agents.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a lead compound for drug development.

    Medicine: It plays a crucial role in the synthesis of paclitaxel, a drug used in the treatment of various cancers, including ovarian, breast, and lung cancer.

    Industry: The compound is used in the pharmaceutical industry for the large-scale production of paclitaxel and related drugs.

Mechanism of Action

The mechanism of action of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is unique due to the presence of the trichloroethyloxycarbonyl group, which enhances its chemical stability and facilitates further chemical modifications. This makes it a valuable intermediate in the synthesis of paclitaxel and other related compounds .

Properties

CAS No.

114915-19-4

Molecular Formula

C32H37Cl3O12

Molecular Weight

720.0 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C32H37Cl3O12/c1-15-18(37)12-31(42)25(46-26(40)17-9-7-6-8-10-17)23-29(5,24(39)22(38)21(15)28(31,3)4)19(45-27(41)44-14-32(33,34)35)11-20-30(23,13-43-20)47-16(2)36/h6-10,18-20,22-23,25,37-38,42H,11-14H2,1-5H3/t18-,19-,20+,22+,23-,25-,29+,30-,31+/m0/s1

InChI Key

OPWQSSWMTQJNMY-VXUMUFIHSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O

Origin of Product

United States

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